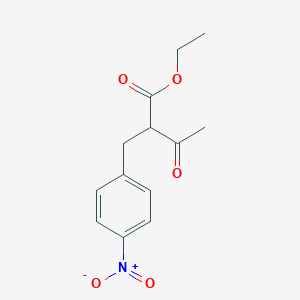

Ethyl 2-(4-nitrobenzyl)-3-oxobutanoate

CAS No.: 61713-40-4

Cat. No.: VC2372779

Molecular Formula: C13H15NO5

Molecular Weight: 265.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61713-40-4 |

|---|---|

| Molecular Formula | C13H15NO5 |

| Molecular Weight | 265.26 g/mol |

| IUPAC Name | ethyl 2-[(4-nitrophenyl)methyl]-3-oxobutanoate |

| Standard InChI | InChI=1S/C13H15NO5/c1-3-19-13(16)12(9(2)15)8-10-4-6-11(7-5-10)14(17)18/h4-7,12H,3,8H2,1-2H3 |

| Standard InChI Key | XXLCRFPZOCQTPL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C |

| Canonical SMILES | CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C |

Introduction

Chemical Identity and Nomenclature

Ethyl 2-(4-nitrobenzyl)-3-oxobutanoate belongs to the class of β-keto esters, specifically those with aromatic substituents. The compound features a 4-nitrobenzyl group attached to the α-carbon of ethyl acetoacetate, creating a molecule with multiple reactive sites.

Identification Parameters

The compound is identified through various systems and parameters as detailed in Table 1.

Table 1: Identification Parameters of Ethyl 2-(4-nitrobenzyl)-3-oxobutanoate

| Parameter | Value |

|---|---|

| IUPAC Name | Ethyl 2-[(4-nitrophenyl)methyl]-3-oxobutanoate |

| CAS Numbers | 77109-82-1, 61713-40-4 |

| Molecular Formula | C₁₃H₁₅NO₅ |

| Molecular Weight | 265.26 g/mol |

| Standard InChI | InChI=1S/C13H15NO5/c1-3-19-13(16)12(9(2)15)8-10-4-6-11(7-5-10)14(17)18/h4-7,12H,3,8H2,1-2H3 |

| Standard InChIKey | XXLCRFPZOCQTPL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(CC1=CC=C(C=C1)N+[O-])C(=O)C |

The compound is also known by several synonyms, including ethyl 2-(4-nitrobenzyl)acetoacetate and ethyl 2-(4-nitrobenzyl)aceto-acetate .

Physical and Chemical Properties

Chemical Properties

The compound contains several functional groups that determine its chemical reactivity:

-

An ethyl ester group (-COOC₂H₅) that can undergo hydrolysis and transesterification

-

A ketone group that can participate in nucleophilic addition reactions

-

A nitro group attached to an aromatic ring that can be reduced to an amine

-

An acidic α-hydrogen between the carbonyl groups that facilitates enolization

The presence of the nitro group on the benzyl moiety significantly affects the electronic properties of the compound, making the benzylic position more electrophilic compared to non-substituted analogs .

Structural Features

Functional Group Analysis

Ethyl 2-(4-nitrobenzyl)-3-oxobutanoate contains four main functional groups arranged in a specific configuration:

-

A 4-nitrophenyl group at one end of the molecule

-

A methylene (CH₂) bridge connecting the aromatic ring to the core structure

-

A β-keto ester moiety (3-oxobutanoate) serving as the core structure

-

An ethyl ester group at the opposite end from the aromatic ring

This arrangement creates a molecule with multiple reaction sites, allowing for diverse chemical transformations.

Structural Representation

The structural formula of ethyl 2-(4-nitrobenzyl)-3-oxobutanoate features a central carbon atom that is substituted with three key groups: a 4-nitrobenzyl moiety, an acetyl group, and an ethyl carboxylate group. The nitro group is positioned para to the methylene bridge on the benzene ring, creating an electron-withdrawing effect that influences the reactivity of the entire molecule.

Synthesis Methods

Nitration of Ethyl 2-benzylacetoacetate

A direct approach to synthesize ethyl 2-(4-nitrobenzyl)-3-oxobutanoate involves the nitration of ethyl 2-benzylacetoacetate using a mixture of nitric and sulfuric acids. This method has been described in flow chemistry applications where precise control of reaction conditions is critical.

The synthesis procedure involves:

-

Mixing nitric acid (90+%, 16 μL/min, 0.343 mmol/min) with sulfuric acid (96%, 103 μL/min, 1.852 mmol/min) at 10°C using a T-mixer

-

Passing the resulting acid mixture through a PTFE-tubing system

-

Combining with ethyl 2-benzylacetoacetate solution at controlled flow rates

This flow chemistry approach offers advantages in terms of safety, yield, and reaction control compared to traditional batch processes when handling nitration reactions.

Transesterification Methods

Another potential synthetic route to ethyl 2-(4-nitrobenzyl)-3-oxobutanoate could involve transesterification of related β-keto esters. Recent advancements in transesterification methodologies allow for the selective exchange of ester groups under mild conditions.

For example, silica-supported boric acid (SiO₂-H₃BO₃) has been employed as a recyclable heterogeneous catalyst for the transesterification of β-keto methyl/ethyl esters with various alcohols . This approach could potentially be adapted for the synthesis of our target compound or its derivatives.

Another promising catalyst system involves methylboronic acid, which has demonstrated effectiveness for transesterification of β-keto esters with electron-deficient benzylic alcohols like 4-nitrobenzyl alcohol .

Chemical Reactions and Applications

Applications in Organic Synthesis

Ethyl 2-(4-nitrobenzyl)-3-oxobutanoate and similar β-keto esters serve as important intermediates in the synthesis of:

-

Heterocyclic compounds through cyclization reactions

-

Pharmaceutical intermediates, particularly for compounds containing substituted aromatic rings

-

Building blocks for complex molecule synthesis

The compound's structural similarity to intermediates used in the synthesis of BET bromodomain inhibitors suggests potential applications in pharmaceutical development .

Analytical Characterization

Chromatographic Analysis

Purification and analysis of ethyl 2-(4-nitrobenzyl)-3-oxobutanoate typically employ column chromatography using silica gel with appropriate solvent systems. Based on similar compounds, a suitable eluent system might be petroleum ether:ethyl acetate (9:1) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume